22-epi-Hippurin-1

描述

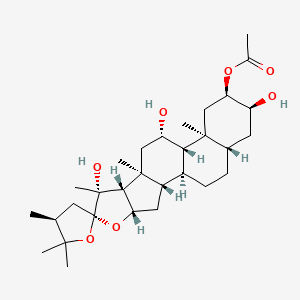

Structure

2D Structure

3D Structure

属性

CAS 编号 |

66536-82-1 |

|---|---|

分子式 |

C30H48O7 |

分子量 |

520.7 g/mol |

IUPAC 名称 |

[(1S,2S,3'S,4S,6S,7R,8R,9S,11S,12S,13S,15R,16S,18S)-7,11,16-trihydroxy-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-15-yl] acetate |

InChI |

InChI=1S/C30H48O7/c1-15-12-30(37-26(15,3)4)29(7,34)25-22(36-30)11-19-18-9-8-17-10-20(32)23(35-16(2)31)14-27(17,5)24(18)21(33)13-28(19,25)6/h15,17-25,32-34H,8-14H2,1-7H3/t15-,17-,18-,19-,20-,21-,22-,23+,24+,25-,27-,28-,29+,30-/m0/s1 |

InChI 键 |

HRJBSUKSBJIMML-JQXFSTGHSA-N |

SMILES |

CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CC(C(C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C |

手性 SMILES |

C[C@H]1C[C@@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@H](C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C |

规范 SMILES |

CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CC(C(C6)O)OC(=O)C)C)O)C)(C)O)OC1(C)C |

同义词 |

24-methyl-22,25-epoxy-5 alpha-furostan-2,3,11,20-tetrol 2-monoacetate hippurin |

产品来源 |

United States |

Structural Characterization and Synthetic Methodologies for 22 Epi Hippurin 1

Advanced Spectroscopic Techniques in 22-epi-Hippurin-1 Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogs. numberanalytics.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in piecing together the complex steroid framework.

1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present in the molecule. researchgate.net For instance, in related hippuristerones isolated from Isis hippuris, ¹³C NMR data helped identify the presence of ester carbonyls, various oxygenated carbons, and different types of methyl, methine, and methylene (B1212753) groups. researchgate.net

2D NMR techniques are indispensable for establishing the connectivity between atoms. researchgate.net Key experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace out spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, assigning specific protons to their corresponding carbon atoms. researchgate.netconf.tw

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different spin systems and piecing together the carbon skeleton. researchgate.netconf.tw

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information for determining the relative stereochemistry of the molecule. researchgate.netconf.tw

The configuration at C-22 of the related compound hippurin-1 (B1251045) was initially misassigned and later corrected to establish the structure of this compound based on detailed spectroscopic evidence. researchgate.net The structures of newly isolated polyoxygenated steroids are often deduced through extensive analysis of these 1D and 2D NMR datasets. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) offers the additional advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govmdpi.comresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net

In the study of marine natural products like this compound, HRMS is used to confirm the molecular formula proposed by NMR data. conf.tw The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers enables the separation of ions with very similar masses, which is essential when analyzing complex mixtures or large molecules. mdpi.comresearchgate.net The fragmentation patterns observed in MS/MS experiments, where ions are fragmented and their products analyzed, provide further structural information that complements NMR data. nih.gov

X-Ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the definitive determination of its absolute configuration. nih.govchem-soc.si This technique involves diffracting X-rays through a single crystal of the compound. iupac.org The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. iupac.org

For many complex natural products, including steroids isolated from the gorgonian Isis hippuris, single-crystal X-ray analysis has been instrumental in confirming their structures. conf.twiupac.org For example, the structures of hippurin-1 and hippurin-2 were characterized by this method. iupac.org The absolute configuration of a molecule is determined by analyzing the anomalous scattering of X-rays, often quantified by the Flack parameter. nih.govchem-soc.si A Flack parameter close to zero confirms the correct enantiomer has been assigned. caltech.edu This technique has been used to confirm the absolute configurations of related marine natural products, such as hippuristerone A. conf.tw

Total Synthesis Strategies of this compound and Related Furospirostanols

The total synthesis of complex natural products like this compound and other furospirostanols presents significant challenges due to their densely functionalized and stereochemically rich structures. The development of synthetic strategies often involves innovative approaches to construct the core steroidal skeleton and the characteristic spiroketal moiety.

Retrosynthetic Approaches to the Core Steroid Skeleton

Retrosynthetic analysis is a strategy used to deconstruct a target molecule into simpler, commercially available starting materials. For complex steroids, this often involves disconnecting key rings or side chains to identify strategic bond formations. While specific retrosynthetic analyses for this compound are not detailed in the provided context, general approaches to steroid synthesis can be inferred. A common strategy involves the construction of the tetracyclic core through annulation reactions, building one ring onto another. Key transformations might include Diels-Alder reactions to form six-membered rings, or intramolecular aldol (B89426) condensations. The synthesis of the furan (B31954) ring in furospirostanols would require a separate strategic approach, potentially involving the functionalization of a precursor steroidal side chain.

Stereoselective Construction of the Spiroketal Moiety

The spiroketal unit is a defining feature of many biologically active natural products, including furospirostanols. researchgate.net Its stereoselective construction is a critical and often challenging aspect of their total synthesis. researchgate.net The formation of spiroketals typically involves the cyclization of a hydroxy ketone or a dihydroxy ketone precursor. nih.gov

Achieving stereocontrol at the spirocyclic center is paramount. Thermodynamic control is often exploited, where the formation of the most stable spiroketal diastereomer is favored. nih.gov This stability is often influenced by the anomeric effect, where an oxygen lone pair donates into an adjacent anti-bonding orbital, and the minimization of steric interactions. nih.gov

For more complex systems, such as bis-spiroketals found in some marine toxins, simple thermodynamic control may not be sufficient to achieve high stereoselectivity. nih.gov In such cases, strategies like tethering have been employed, where a temporary linker is used to direct the cyclization to the desired stereochemical outcome. nih.gov Other methods for stereoselective spiroketal synthesis include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions where existing stereocenters in the molecule direct the stereochemistry of the newly formed spiroketal. nih.gov The choice of strategy depends on the specific substitution pattern and the desired stereochemistry of the target spiroketal. nih.gov

Recent Advances in Convergent Synthesis of this compound Analogs

The convergent synthesis of complex natural products offers an efficient strategy by bringing together separately synthesized fragments in the later stages of a synthetic sequence. While the literature extensively covers linear and semi-synthetic approaches to hippuristanol (B1673253) and its congeners, including this compound, dedicated reports on convergent syntheses for this compound analogs are less common. However, the principles of convergent synthesis have been successfully applied to other complex spiroketal-containing molecules, providing a blueprint for potential future applications in the synthesis of this compound analogs.

A notable example of a convergent approach in a related field is the synthesis of the spiroketal core of the didemnaketals, which are HIV-1 protease inhibitors. rsc.org This synthesis involved the stereocontrolled construction of key fragments that were later coupled to form the final spiroketal structure. rsc.org Such a strategy, if adapted to this compound, would likely involve the independent synthesis of the steroidal ABCD-ring system and a separate fragment corresponding to the E and F rings, followed by their coupling and subsequent spiroketalization. The key challenge in this approach lies in the stereoselective formation of the spiroketal junction and the various stereocenters within the side chain.

The development of stereocontrolled methods for spiroketal synthesis is paramount for any convergent strategy. One such method involves the Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides, which allows for the synthesis of spiroketals with retention of configuration at the anomeric carbon. researchgate.net This contrasts with other methods that proceed with inversion of configuration, thereby offering a complementary approach to access a diversity of stereoisomers. researchgate.net These advanced synthetic methodologies hold promise for the future development of efficient and stereoselective convergent syntheses of this compound and its analogs, which would facilitate more extensive structure-activity relationship (SAR) studies.

Semi-synthetic Derivatization and Modification of this compound

Semi-synthesis, starting from a readily available natural product, is a powerful tool for generating analogs of complex molecules like this compound. The gorgonian coral Isis hippuris has proven to be a rich source of this compound and related compounds, providing the necessary starting materials for such derivatization studies. mdpi.comresearchgate.net Research in this area has focused on modifying the substituents on the steroidal core and the spiroketal moiety to probe the structural requirements for biological activity.

A significant study by Li and colleagues detailed the synthesis of a series of this compound analogs with altered F-rings. nih.gov Starting from a common intermediate derived from hydrocortisone, they introduced various substituted 2,3-dihydrofurans to construct analogs with different substitution patterns on the F-ring. nih.gov The key steps involved the addition of lithiated dihydrofurans to a ketone precursor, followed by acid-catalyzed cyclization to form the spiroketal. nih.gov This approach led to the generation of several pairs of C-22 epimers.

The following table summarizes some of the semi-synthetic derivatives of this compound that have been reported:

| Compound Name | Starting Material/Precursor | Key Modification | Reference |

| 3-acetyl-2-deacetyl-22-epi-hippurin-1 | 2-deacetyl-22-epi-hippurin-1 | Selective acetylation at C-3 | researchgate.net |

| 3,11-diacetyl-22-epi-hippurin-1 | This compound | Acetylation of hydroxyl groups at C-3 and C-11 | researchgate.net |

| 2-deacetyl-22-epi-hippurin-1 | Hippurin-1 | Deacetylation at C-2 | researchgate.net |

| A-nor-22-epi-hippurin-2α-carboxylic acid | Isolated from Isis hippuris | A-ring contracted with a carboxylic acid at C-2 | nih.gov |

| F-ring modified analogs | Hydrocortisone-derived intermediate | Variation of substituents on the F-ring | nih.gov |

These semi-synthetic efforts have been instrumental in elucidating the structure-activity relationships of the hippuristanol family of compounds. For instance, modifications to the F-ring of hippuristanol have been shown to significantly impact its antiproliferative activity. nih.govnih.gov

Investigation of Stereoisomeric Forms and Epimerization in this compound Research

The stereochemistry of the spiroketal at C-22 is a critical determinant of the biological activity of hippuristanol and its analogs. Research has shown that the (22R)-configuration, as found in hippuristanol, is generally more active than the (22S)-configuration of its epimer, 22-epi-hippuristanol. nih.gov The investigation of these stereoisomeric forms and the potential for epimerization between them is therefore a crucial aspect of research in this field.

Studies on the synthesis of hippuristanol have revealed that the formation of the spiroketal often leads to a mixture of C-22 epimers. It has been observed that under acidic conditions, 22-epi-hippuristanol can epimerize to the thermodynamically more stable hippuristanol. nih.govblogspot.com This epimerization is a key step in some synthetic routes to achieve the desired stereochemistry. blogspot.com

The epimerization process is influenced by the reaction conditions and the substitution pattern of the molecule. For example, in the synthesis of F-ring modified analogs, it was noted that the epimerization at the C-22 spiro-ketal could still be observed under acidic conditions, suggesting that substitutions on the F-ring did not significantly affect this process. nih.gov

The table below outlines key findings related to the stereoisomerism and epimerization of this compound and related compounds:

| Compound/Analog | Observation | Conditions | Significance | Reference |

| 22-epi-hippuristanol | Can be epimerized to hippuristanol. | Catalytic amount of a sulfonic acid in an aprotic medium. | Provides access to the more active (22R)-epimer from the thermodynamically favored (22S)-epimer. | blogspot.com |

| F-ring modified analogs of hippuristanol | Epimerization at C-22 spiro-ketal still occurs. | Acidic conditions (e.g., 0.1 M HCl). | Indicates that the driving force for epimerization is largely independent of F-ring substitution. | nih.gov |

| Hippuristanol and 22-epi-hippuristanol | (22R)-stereoisomer (hippuristanol) is significantly more active than the (22S)-isomer. | Cell proliferation assays. | Highlights the critical importance of C-22 stereochemistry for biological activity. | nih.govresearchgate.net |

The ability to control and manipulate the stereochemistry at C-22 is a testament to the advancements in synthetic organic chemistry and is fundamental for the development of potent hippuristanol-based therapeutic agents.

Biosynthesis and Biotransformation Pathways of 22 Epi Hippurin 1

Proposed Biosynthetic Origins of 22-epi-Hippurin-1 in Isis hippuris

The biosynthesis of steroids in eukaryotic organisms generally follows a conserved pathway originating from squalene (B77637), a C30 isoprenoid precursor. This process involves a series of enzymatic transformations to form the characteristic tetracyclic steroid nucleus, followed by further modifications that lead to diverse steroid structures.

The fundamental precursor for steroid biosynthesis in all known life forms is squalene capes.gov.brnih.govmit.edupsu.edu. In eukaryotes, squalene is first epoxidized to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase, which requires molecular oxygen capes.gov.brmit.edupsu.edu. This epoxidized squalene then undergoes a complex cyclization cascade, catalyzed by oxidosqualene cyclases (OSCs), to form lanosterol (B1674476) (in animals and fungi) or cycloartenol (B190886) (in plants and algae) capes.gov.brmit.edupsu.edu. These triterpenoid (B12794562) alcohols serve as the direct precursors to the steroid skeleton.

While Isis hippuris is known to produce a variety of steroids, including hippuristanols and related compounds, specific details regarding the biosynthesis of this compound are not extensively documented in the literature. The "22-epi" designation indicates an epimerization at the C-22 position of the steroid side chain. Such stereochemical modifications are typically mediated by specific enzymes, potentially cytochrome P450 monooxygenases (CYPs) or other oxidoreductases, which are known to catalyze a wide range of oxidative and reductive transformations in steroid metabolism nih.govnih.govmdpi.commdpi.comresearchgate.netacs.org. However, the precise enzymes and intermediates involved in the C-22 epimerization leading to this compound within Isis hippuris have not been explicitly identified. Research into the biosynthesis of other marine steroids, such as gorgosterols found in soft corals, has suggested the involvement of symbiotic dinoflagellates (zooxanthellae) or unique pathways within the marine host researchgate.netmdpi.com. It is plausible that similar complex or symbiotic interactions contribute to the unique steroid profiles observed in gorgonians like Isis hippuris.

Marine invertebrates, particularly cnidarians like gorgonians and soft corals, are recognized for their capacity to produce a remarkable array of structurally unique steroids researchgate.netnerc.ac.ukresearchgate.netacs.orgnih.govresearchgate.netrsc.orgacs.orgmdpi.comnih.gov. These marine steroids often exhibit unusual structural features, such as extensive oxygenation patterns, spiroketal moieties, cyclopropane (B1198618) rings in the side chain (e.g., gorgosterol), or modifications to the steroid nucleus (e.g., norsteroids) researchgate.netnerc.ac.ukresearchgate.netresearchgate.netacs.orgmdpi.comrsc.orgacs.orgmdpi.comresearchgate.net. The biosynthesis of these compounds is thought to involve specialized enzymatic machinery within the coral tissues, potentially influenced by symbiotic microorganisms or the marine environment itself. Steroidogenesis in marine invertebrates is also linked to various physiological processes, including reproduction, and can be modulated by hormonal signals and environmental factors capes.gov.brnih.govrsc.orgconf.tw. The diverse steroid profiles observed in these organisms highlight adaptations in their biosynthetic capabilities, likely driven by ecological pressures and evolutionary history.

Metabolic Fate and Biotransformation of this compound in In Vitro and Animal Models

Information regarding the metabolic fate and biotransformation pathways of this compound in in vitro systems or animal models is currently limited in the scientific literature. Studies have primarily focused on the isolation and characterization of this compound and its biological activities, such as cytotoxicity nerc.ac.ukresearchgate.netresearchgate.netconf.twnih.govebi.ac.ukebin.pub.

No specific studies detailing the identification of Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., conjugation with glucuronic acid or sulfate) metabolites of this compound have been found. Generally, steroid metabolism in marine organisms, as studied in fish, involves hydroxylation by Cytochrome P450 (CYP) enzymes, followed by conjugation reactions to facilitate excretion capes.gov.brnih.govmdpi.com. However, the specific metabolic products and pathways for this compound in any organism remain uncharacterized.

Similarly, the specific enzymes responsible for the metabolism of this compound have not been identified. Cytochrome P450 enzymes are broadly implicated in the metabolism of steroids in various organisms, including marine invertebrates, where they play roles in both the biosynthesis of signaling molecules and the detoxification of xenobiotics capes.gov.brnih.govnih.govmdpi.commdpi.comresearchgate.net. However, without dedicated studies, the specific CYP isoforms or other enzymes involved in the biotransformation of this compound are unknown.

Regulation of this compound Biosynthesis and Metabolism in Biological Systems

The regulation of steroid biosynthesis and metabolism in marine organisms is a complex field influenced by hormonal signaling, environmental cues, and genetic factors.

In marine invertebrates, steroidogenesis is often linked to reproductive cycles and can be influenced by neuropeptides and hormones, analogous to vertebrate systems capes.gov.brnih.govrsc.orgconf.twbritannica.compnas.orgnih.govbenthamopen.com. For instance, hormones like GnRH, LH, FSH, estradiol, and progesterone, along with signaling pathways involving cAMP and the steroidogenic acute regulatory (StAR) protein, are known to regulate steroid hormone production in various species capes.gov.brrsc.orgbritannica.compnas.orgnih.govbenthamopen.com. Environmental factors and endocrine-disrupting compounds can also impact steroid hormone levels and reproductive physiology in marine invertebrates nerc.ac.uknih.govnih.gov.

However, there is a lack of specific research detailing the regulatory mechanisms governing the biosynthesis or metabolism of this compound within Isis hippuris. The factors that control the production rate or degradation of this particular steroid remain to be elucidated.

Isis hippuris is a rich source of complex steroids, including compounds related to hippurin-1 (B1251045). While the general pathways of steroid biosynthesis from squalene are understood, the specific enzymatic steps and precursors leading to the formation of this compound within this gorgonian are not well-defined. Furthermore, research into its metabolic fate, the enzymes involved in its biotransformation, and the regulatory mechanisms controlling its production and breakdown is significantly limited. Future research efforts are needed to elucidate these critical aspects of this compound's biological role and pathways.

Compound List

this compound

Hippurin-1

22-epi-Hippuristanol

3-acetyl-22-epi-hippurin-1

Gorgosterol

Hippuristerone A

A-nor-22-epi-hippurin-2α-carboxylic acid

Squalene

Lanosterol

Cycloartenol

Mechanistic Investigations of 22 Epi Hippurin 1 S Biological Activities

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Understanding how 22-epi-Hippurin-1 interacts with biological systems at a molecular level is crucial for elucidating its therapeutic potential. Investigations have focused on identifying its direct molecular targets and the subsequent cascade of cellular events.

Receptor Binding Assays and Affinity Profiling

While direct receptor binding assays specifically for this compound are not extensively detailed in the provided literature, its structural analog, hippuristanol (B1673253), has been identified as a potent inhibitor of Eukaryotic Initiation Factor 4A (eIF4A) ebin.pubnsysu.edu.tw. Hippuristanol functions by binding to the C-terminal domain of eIF4A, an essential RNA helicase involved in translation initiation ebin.pubnsysu.edu.tw. This interaction is allosteric, locking eIF4A in a closed conformation and thereby inhibiting its ability to bind RNA and release substrates ebin.pubnsysu.edu.tw. The binding site for hippuristanol is thought to involve motifs V and VI of eIF4A, and this interaction is selective for eIF4A over other DEAD-box helicases due to sequence variations in these motifs ebin.pub. Given the structural similarity, it is plausible that this compound may exert its effects through a similar mechanism involving eIF4A.

Identification of Downstream Signaling Pathways

The inhibition of translation initiation by compounds like hippuristanol has downstream consequences on cellular signaling pathways critical for cell survival and growth. Hippuristanol has been observed to suppress the activities of pathways such as Activator Protein-1 (AP-1), Signal Transducers and Activators of Transcription protein 3 (STAT3), and Akt ebin.pub. This suppression is mediated through the inhibition of the expression of key proteins within these pathways, including JunB, JunD, c-Fos, STAT3, and Akt ebin.pub. These findings suggest that this compound, if acting via a similar mechanism, could modulate cellular responses by impacting these fundamental signaling cascades.

Cellular Mechanisms of Action in In Vitro Models

The biological activities of this compound have been investigated in various in vitro cellular models, revealing its effects on cell viability, proliferation, and key cellular processes.

Effects on Cell Proliferation and Apoptosis in Model Cell Lines

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Studies have reported IC50 values indicating potent effects:

HepG2 (Hepatocellular Carcinoma): IC50 = 4.64 μg/mL ebin.pub

Hep3B (Hepatocellular Carcinoma): IC50 = 0.68 μg/mL ebin.pub

MCF7 (Breast Adenocarcinoma): IC50 = 4.54 μg/mL ebin.pub

MDA-MB-231 (Breast Adenocarcinoma): IC50 = 2.64 μg/mL ebin.pub

Furthermore, related compounds like hippuristanol and 22-epi-hippuristanol have shown high cytotoxic activity against cell lines such as P-388, A549, HT49, and MEL28, with an IC50 of 0.1 μg/mL for each researchgate.net. A structurally similar compound, A-nor-22-epi-hippurin-2α-carboxylic acid, exhibited antitumor activity against Hep3B and HepG2 cells with ED50 values of 6.9 and 3.6 μg/mL, respectively isnff-jfb.com.

Evidence also suggests that this compound can induce apoptosis and affect cell cycle progression. One study noted the induction of modest apoptosis and cell cycle arrest in the G1 phase at specific concentrations (20, 60, and 200 nmol/L), with observed apoptosis rates of 4.4%, 6.9%, and 5.8%, respectively ebin.pub.

Preclinical Research Models for 22 Epi Hippurin 1 Investigations

In Vitro Cell-Based Assays for Activity Profiling

In vitro cell-based assays provide a foundational approach to characterize the biological activity of 22-epi-Hippurin-1. These methods allow for the rapid screening of its effects on various cell types and the profiling of its cytotoxic and antiproliferative potential.

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies are crucial for efficiently evaluating large numbers of compounds or for comprehensively profiling a single compound across numerous cell lines and conditions. While specific HTS protocols directly employing this compound were not detailed in the provided literature, the general principles of HTS in drug discovery are well-established. These often involve automated liquid handling, miniaturized assay formats (e.g., 96- or 384-well plates), and sensitive detection systems to measure cellular responses nih.govnih.govresearchgate.net. Techniques such as droplet microfluidics have also emerged as powerful tools for high-throughput, single-cell screening, enabling the analysis of millions of cells based on their phenotypic properties researchgate.nethifibio.com. Such platforms are instrumental in identifying compounds with specific cellular activities, including cytotoxicity.

Functional Assays in Diverse Cell Culture Systems

Functional assays in various cell culture systems have been employed to determine the biological effects of this compound, primarily focusing on its cytotoxic and antiproliferative activities. Studies have utilized human cancer cell lines to assess its potency, often reporting half-maximal inhibitory concentrations (IC50 values).

Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 Value | Reference |

| HepG2 | 4.64 μg/mL | ebin.pub |

| Hep3B | 0.68 μg/mL | ebin.pub |

| MCF7 | 4.54 μg/mL | ebin.pub |

| MDA-MB-231 | 2.64 μg/mL | ebin.pub |

| LOX (Melanoma) | 10 ng/mL | ebin.pub |

| Molt4 (Leukemia) | 250 ng/mL | ebin.pub |

| A549 | 4.2 μg/mL (mixture) | researchgate.net |

| HONE1 | 4.8 μg/mL (mixture) | researchgate.net |

Note: The mixture referred to in researchgate.net is an epimer mixture of hippuristanol (B1673253) derivatives (4/5, weight ratio 3:2), suggesting potential synergistic effects. IC50 values for this compound itself were reported for HepG2, Hep3B, MCF7, and MDA-MB-231 ebin.pub. The LOX and Molt4 data are from a 2-day assay ebin.pub.

Beyond direct cytotoxicity, related compounds like Hippuristanol, which shares structural similarities with this compound, have been identified as inhibitors of eukaryotic initiation factor 4A (eIF4A), a key component in protein synthesis researchgate.netresearchgate.net. This suggests potential mechanisms of action for this compound involving interference with cellular machinery, although direct evidence for this specific mechanism for this compound requires further investigation. Other studies have reported that certain derivatives and related compounds exhibit potent cytotoxicity against cell lines such as P-388, A549, and HT-29 researchgate.netncl.edu.tw.

Ex Vivo Tissue and Organ Culture Models for Mechanistic Studies

The use of ex vivo tissue and organ culture models allows for the study of compound effects in a more complex biological environment than single-cell cultures, preserving tissue architecture and cell-cell interactions. However, the specific application of ex vivo tissue or organ culture models for investigating the mechanisms of this compound was not detailed in the provided search results. While general methods for ex vivo tissue slicing and culturing exist for other cancer models nih.gov, their direct application to this compound research has not been reported in the accessible literature.

Development and Validation of Novel Research Methodologies for this compound Assessment

The investigation of this compound has relied on established and developing methodologies for its isolation, structural elucidation, and assessment of biological activity.

Isolation and Structural Elucidation: The identification and characterization of this compound, often isolated from the gorgonian Isis hippuris, have primarily utilized a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR, including COSY, HMBC, HSQC, and NOESY), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy conf.twconf.twresearchgate.netresearchgate.netresearchgate.net. Single-crystal X-ray diffraction analysis has been instrumental in confirming the structures and stereochemistry of isolated compounds, including derivatives related to this compound conf.twconf.tw. Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed in the analysis of extracts from Isis hippuris, contributing to the identification of various compounds within the complex mixture researchgate.net.

Bioactivity Assessment Methodologies: While specific details on the validation of novel methodologies for this compound assessment are limited, its biological activities, particularly cytotoxicity, have been evaluated using established in vitro assays. Studies have indicated that this compound exhibits cytotoxic effects against various human cancer cell lines.

| Cell Line | IC50 Value (μg/mL) |

| HepG2 | 4.64 |

| Hep3B | 0.68 |

| MCF7 | 4.54 |

| MDA-MB-231 | 2.64 |

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines ebin.pub.

These findings imply the use of standardized cytotoxicity assays, such as MTT or similar colorimetric methods, to determine the half-maximal inhibitory concentration (IC50) values. Further research into anti-inflammatory activities has also been indicated for related compounds conf.twconf.tw.

Synthetic Methodologies: The development of synthetic routes for obtaining this compound and its analogues is crucial for enabling comprehensive biological studies and structure-activity relationship (SAR) investigations. Methodologies such as Hg(II)-catalyzed spiroketalization of 3-alkyne-1,7-diol motifs have been successfully employed in the synthesis of related compounds like hippuristanol, providing access to sufficient material for research researchgate.netresearchgate.net. These synthetic advancements are vital for validating the biological relevance and potential therapeutic applications of these steroidal compounds.

Analytical and Bioanalytical Methodologies in 22 Epi Hippurin 1 Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 22-epi-Hippurin-1, enabling its isolation from intricate mixtures and subsequent quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful and versatile tool for the analysis of non-volatile and thermally labile compounds like this compound. While specific applications to this compound are not extensively detailed in the literature, the established methodologies for other complex steroids provide a framework for its analysis.

The process typically begins with a reversed-phase HPLC system, which separates compounds based on their hydrophobicity. A C18 column is commonly employed, with a mobile phase gradient consisting of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like this compound, as it minimizes fragmentation and preserves the molecular ion. In tandem mass spectrometry (MS/MS), the precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process of multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification in complex biological matrices. Derivatization can also be employed to improve ionization efficiency for certain steroids. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Steroid Analysis

| Parameter | Typical Setting |

|---|---|

| HPLC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. While GC-MS has been utilized to analyze various compounds from Isis hippuris extracts, its direct application to the intact this compound molecule is challenging due to the compound's low volatility and potential for thermal degradation. researchgate.net

For GC-MS analysis of such complex steroids, derivatization is a mandatory step to increase their volatility and thermal stability. Common derivatization agents for steroids include silylating reagents (e.g., BSTFA, TMCS), which replace active hydrogens with trimethylsilyl (B98337) groups.

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectra, characterized by extensive fragmentation patterns, can be used for structural elucidation and identification by comparison with spectral libraries. GC-MS/MS can further enhance selectivity and sensitivity for targeted analysis. nih.gov

Immunoassay Development for Specific Detection in Biological Matrices

Immunoassays are highly specific and sensitive methods that utilize the principle of antigen-antibody recognition for the detection and quantification of target molecules. The development of an immunoassay for this compound would offer a high-throughput and cost-effective analytical solution for its detection in biological fluids.

The initial step in developing an immunoassay is the production of antibodies that specifically recognize this compound. As steroids are small molecules, they are generally not immunogenic on their own. Therefore, this compound would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response in an animal model (e.g., rabbit, mouse) for the production of polyclonal or monoclonal antibodies.

A significant challenge in the development of steroid immunoassays is the potential for cross-reactivity with structurally similar molecules. nih.gov Given the existence of numerous related hippuristanol (B1673253) steroids, careful screening and selection of antibodies with high specificity for this compound would be crucial. Various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), could then be developed for its quantification.

Isotopic Labeling Strategies for Biosynthetic and Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate its biosynthetic pathways. cernobioscience.comwikipedia.org This involves the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into the molecule of interest. cernobioscience.comwikipedia.org While specific isotopic labeling studies on this compound have not been reported, the general principles are applicable.

To study the biosynthesis of this compound in its source organism, isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or cholesterol) could be introduced. The organism would then incorporate these labeled precursors into the final natural product. Subsequent isolation and analysis of the labeled this compound by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy would reveal the positions of the isotopes, providing insights into the biosynthetic pathway. nih.gov

For metabolic studies in other organisms, isotopically labeled this compound would be synthesized and then introduced into the biological system. By tracking the appearance of the isotopic label in various metabolites using techniques like LC-MS, the metabolic transformation of the parent compound can be mapped. researchgate.net

Quality Control and Validation Protocols for Analytical Methods

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. oup.comscilit.com Any quantitative method developed for this compound, whether based on HPLC-MS/MS or other techniques, would require a thorough validation process. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the method's response is directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Matrix Effects: The influence of co-eluting substances from the sample matrix on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The establishment of these parameters ensures that the analytical method is fit for its intended purpose in the research of this compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium formate |

| Bovine serum albumin (BSA) |

| Cholesterol |

| Formic acid |

| Keyhole limpet hemocyanin (KLH) |

Future Perspectives and Translational Research Avenues for 22 Epi Hippurin 1

Potential of 22-epi-Hippurin-1 as a Research Probe in Biological Systems

The complex steroidal structure of this compound, characterized by multiple hydroxyl groups and a furospirostane moiety, suggests potential for specific interactions with biological macromolecules. Related compounds, such as hippuristanol (B1673253), have demonstrated potent inhibition of eukaryotic initiation factor 4A (eIF4A), a key enzyme in protein synthesis, and exhibit significant cytotoxicity against cancer cell lines researchgate.net. Preliminary studies indicate that this compound and its derivatives may also possess cytotoxic and anti-inflammatory activities researchgate.netnih.gov. These properties position this compound as a candidate for use as a research probe to investigate cellular processes related to protein synthesis, cell cycle regulation, or inflammatory pathways. Further studies could elucidate its specific molecular targets and mechanisms of action, thereby validating its utility as a tool for dissecting complex biological systems.

Opportunities for Synthetic Analog Development and Optimization for Research Tools

The availability of synthetic routes to this compound and its analogs is crucial for detailed structure-activity relationship (SAR) studies and for optimizing its properties for research applications researchgate.netresearchgate.net. Modifications to the steroid skeleton, particularly concerning the functional groups on the A and E rings and the spiroketal portion, have been shown to influence the biological activity of related compounds like hippuristanol researchgate.net. Developing a library of synthetic analogs could allow researchers to fine-tune properties such as solubility, stability, target affinity, and specificity. These optimized analogs could serve as more effective research tools, enabling precise investigations into biological pathways or acting as starting points for drug discovery. For instance, the introduction of specific functional groups or modifications to the stereochemistry could enhance its utility as a probe for biochemical assays or cellular imaging.

Integration of Computational Chemistry and Chemoinformatics in this compound Research

Computational chemistry and chemoinformatics offer powerful approaches to accelerate the understanding and utilization of this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict its binding affinities to potential targets, elucidate its mechanism of action, and guide the design of novel analogs with improved properties innoscience.runih.govnih.govmdpi.com. By analyzing its chemical structure and predicting its physicochemical properties (e.g., lipophilicity, polarity, hydrogen bonding potential), researchers can gain insights into its behavior in biological systems and its potential interactions with specific proteins or cellular components researchgate.netppd.comtrials360.comscielo.org.mx. This in silico approach can significantly reduce the experimental workload and costs associated with analog synthesis and biological screening, thereby streamlining the research process.

Ethical Considerations in Preclinical Research Involving this compound (Non-Human)

Any preclinical research involving this compound, particularly in non-human models, must adhere to stringent ethical guidelines. The core principles of ethical research, often summarized by the "3Rs" (Replacement, Reduction, Refinement), are paramount nih.govtrials360.comscielo.org.mx.

Replacement: Where possible, non-animal alternatives such as cell cultures, organoids, or computational models should be employed to minimize or replace the use of live animals trials360.comscielo.org.mxbiobostonconsulting.com.

Reduction: If animal studies are necessary, the number of animals used should be minimized to obtain statistically significant data, employing efficient experimental designs and sharing data where appropriate nih.govtrials360.comscielo.org.mxbiobostonconsulting.com.

Refinement: Procedures should be refined to minimize any pain, suffering, or distress experienced by the animals. This includes using appropriate anesthesia, analgesia, humane endpoints, and providing optimal housing and care nih.govtrials360.comscielo.org.mxbiobostonconsulting.com.

Furthermore, all preclinical research protocols must undergo rigorous review by institutional animal care and use committees (IACUCs) or equivalent ethical review boards to ensure scientific validity and ethical justification ppd.comtrials360.combiobostonconsulting.com. Transparency in reporting research methods and findings, adherence to Good Laboratory Practice (GLP) standards, and a clear demonstration that the potential benefits of the research outweigh any harm to the animals are essential components of responsible preclinical investigation ppd.comtrials360.combiobostonconsulting.comscribbr.com.

常见问题

Basic Research Questions

Q. What are the key spectroscopic and chromatographic techniques for characterizing 22-epi-Hippurin-1, and how should conflicting spectral data be resolved?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula validation and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to resolve stereochemical ambiguities. For purity assessment, employ reverse-phase HPLC with UV-Vis detection (λ = 200–400 nm). If spectral discrepancies arise (e.g., unexpected peaks), cross-validate with X-ray crystallography or computational modeling (DFT) to confirm structural assignments .

Q. How should synthesis protocols for this compound be documented to ensure reproducibility?

- Methodological Answer : Report reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps (e.g., column chromatography gradients). Include characterization data for intermediates and final compounds. For known analogs, cite prior literature but provide full experimental details for novel steps. Use Supporting Information for extensive datasets (e.g., NMR spectra of all intermediates) .

Q. What experimental controls are essential for assessing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffered solutions (pH 2–12) and thermal stress (25–60°C). Monitor degradation via HPLC-MS at fixed intervals. Include negative controls (e.g., inert atmosphere vs. ambient oxygen) to isolate degradation pathways. Statistical analysis (ANOVA) should confirm significance of observed changes .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Conduct dose-response assays (IC50) with standardized cell lines (e.g., ATCC-validated) and controls (e.g., cisplatin for cytotoxicity). Replicate experiments in triplicate, accounting for cell passage number and culture conditions. Use meta-analysis to compare results with prior studies, identifying variables like assay sensitivity (e.g., MTT vs. ATP luminescence) or solvent effects (DMSO concentration) .

Q. What computational and experimental approaches reconcile discrepancies between predicted and observed pharmacokinetic properties of this compound?

- Methodological Answer : Combine in silico tools (e.g., molecular docking, ADMET predictors) with in vitro assays (Caco-2 permeability, microsomal stability). If predictions diverge from experimental results (e.g., poor oral bioavailability), investigate off-target interactions via proteomic profiling or crystallography to refine computational models .

Q. How can factorial design optimize reaction conditions for this compound derivatives with improved selectivity?

- Methodological Answer : Apply a 2^k factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions for yield and enantiomeric excess. Validate robustness via center-point replicates and pareto charts to rank factor significance .

Q. What mechanistic studies are required to confirm this compound’s epimerization pathways under physiological conditions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and chiral HPLC tracking of epimerization rates. Use deuterated solvents or isotopic labeling (13C) to trace proton transfer mechanisms. Compare experimental data with transition-state simulations (DFT) to propose a unified mechanistic model .

Q. How should ecological impact studies for this compound be designed to assess environmental persistence and toxicity?

- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna LC50). Use LC-MS/MS to quantify residual concentrations in simulated ecosystems (microcosms). Include positive controls (e.g., BPA) and statistical power analysis to ensure detection limits align with regulatory thresholds .

Methodological Framework

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. XRD for structure; in vitro vs. in silico for activity) and transparently report limitations in discussion sections .

- Theoretical Linkage : Anchor hypotheses to existing frameworks (e.g., QSAR for bioactivity, frontier molecular orbital theory for reactivity) to contextualize novel insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。